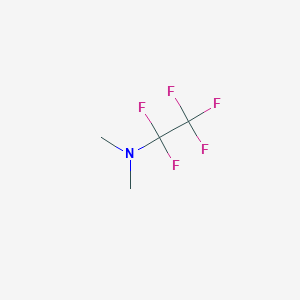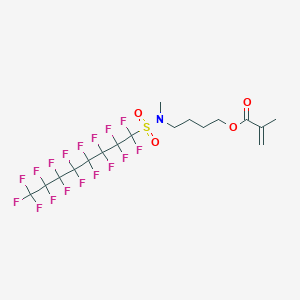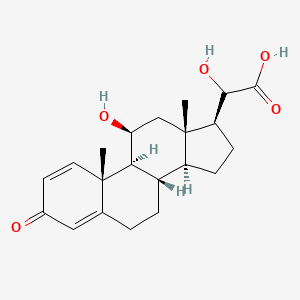![molecular formula C19H17ClFN3Na2O6S B13413149 (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt) CAS No. 68728-50-7](/img/structure/B13413149.png)
(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt, also known as Penicilloic Acids of Flucloxacillin Disodium Salt, is a derivative of flucloxacillin. Flucloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class, used to treat infections caused by susceptible Gram-positive bacteria. The compound is particularly effective against penicillinase-producing staphylococci.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt involves multiple steps, including the formation of the isoxazole ring, the introduction of the thiazolidine ring, and the final coupling to form the desired compound. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing or modifying the compound’s activity.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound is used as a reference standard for analytical methods, including chromatography and spectroscopy. It also serves as a starting material for the synthesis of novel derivatives with potential pharmaceutical applications.
Biology
In biological research, the compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial enzymes. It is also employed in assays to evaluate the efficacy of new antibacterial agents.
Medicine
Medically, the compound is used to treat infections caused by penicillinase-producing staphylococci. It is particularly valuable in cases where other antibiotics are ineffective due to resistance.
Industry
In the pharmaceutical industry, the compound is used in the formulation of various antibiotic medications
Mécanisme D'action
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The molecular targets include PBPs, and the pathways involved are those related to cell wall biosynthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flucloxacillin: The parent compound, used to treat similar infections.
Methicillin: Another beta-lactam antibiotic with a similar mechanism of action.
Oxacillin: A penicillinase-resistant penicillin used for similar indications.
Uniqueness
The uniqueness of (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt lies in its enhanced stability against beta-lactamase enzymes produced by resistant bacteria. This makes it particularly effective in treating infections caused by penicillinase-producing staphylococci, where other antibiotics may fail.
Propriétés
Numéro CAS |
68728-50-7 |
|---|---|
Formule moléculaire |
C19H17ClFN3Na2O6S |
Poids moléculaire |
515.9 g/mol |
Nom IUPAC |
disodium;(4S)-2-[carboxylato-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C19H19ClFN3O6S.2Na/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16;;/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29);;/q;2*+1/p-2/t13?,14-,16?;;/m0../s1 |
Clé InChI |
XPYCCNDXZSVHOW-PVMIAKJLSA-L |
SMILES isomérique |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
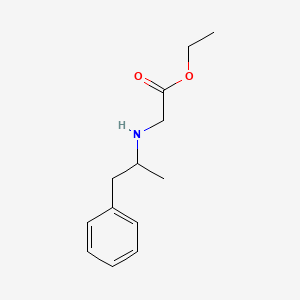
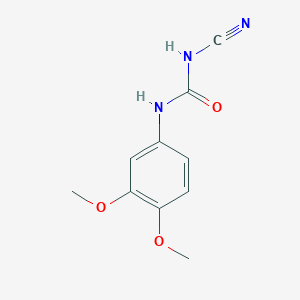
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
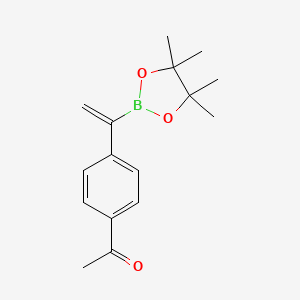
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
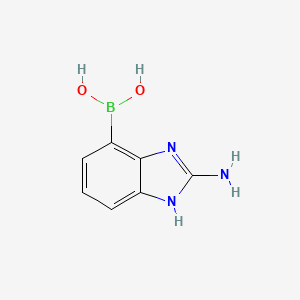

![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)
